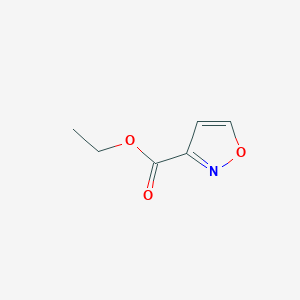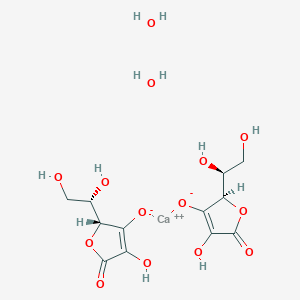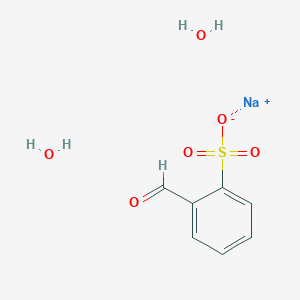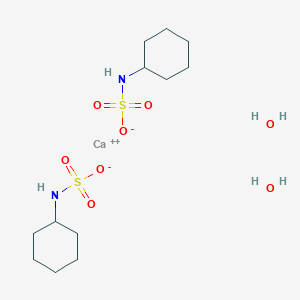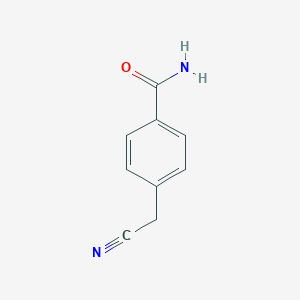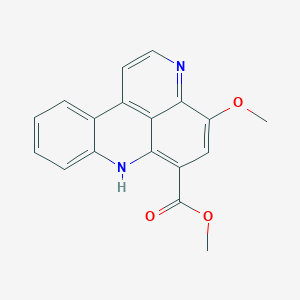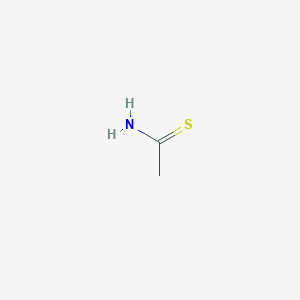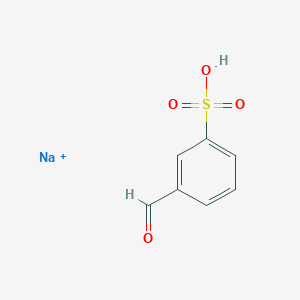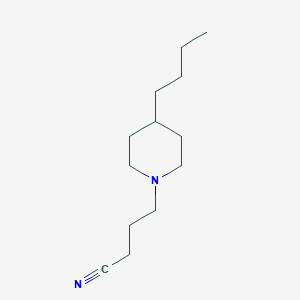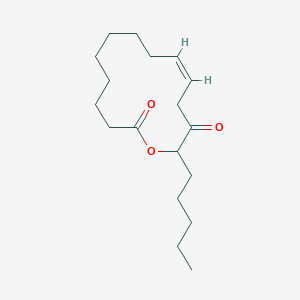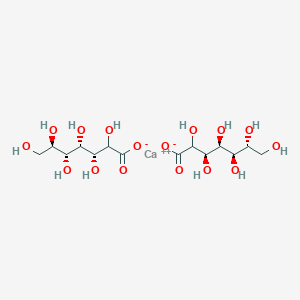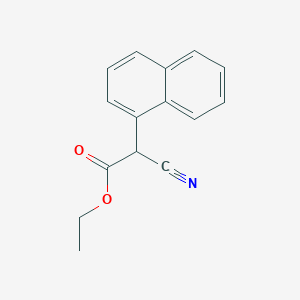
2-Ciano-2-(1-naftil)acetato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is an organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique structure, which includes a naphthalene ring, making it a valuable intermediate in various synthetic processes .
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is utilized in various scientific research applications:
Mecanismo De Acción
Target of Action
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is a biochemical compound used in proteomics research The specific targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s possible that it interacts with its targets through direct acylation reactions , but more detailed studies are required to confirm this and to understand any resulting changes.
Biochemical Pathways
Given its use in proteomics research
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structures or functions, but more research is needed to describe these effects in detail.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with naphthalene-1-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for Ethyl 2-cyano-2-(naphthalen-1-yl)acetate are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and ester groups.
Condensation Reactions: It can undergo Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium carbonate in solvents such as ethanol or dimethylformamide (DMF).
Knoevenagel Condensation: Aldehydes or ketones in the presence of a base like piperidine or pyridine.
Reduction: Hydrogen gas with a catalyst like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substituted Alkenes: From condensation reactions.
Amines: From reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the naphthalene ring.
Methyl 2-cyano-2-(naphthalen-1-yl)acetate: Similar but with a methyl ester group instead of an ethyl ester.
2-Cyano-2-(naphthalen-1-yl)acetic acid: Similar but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 2-cyano-2-(naphthalen-1-yl)acetate is unique due to the presence of the naphthalene ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Propiedades
IUPAC Name |
ethyl 2-cyano-2-naphthalen-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)14(10-16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTUFQSUPDWXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
